N-2 Benzoyl vs. N-2 Acetyl Substitution: Structural Divergence from Closest Commercial Analog (CAS 955705-09-6)
CAS 955746-45-9 bears an N-2 benzoyl substituent, whereas the closest commercially cataloged analog, CAS 955705-09-6 (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide), carries an N-2 acetyl group. In published THIQ orexin antagonist series, the N-2 acyl substituent directly modulates OX1 vs. OX2 selectivity: bulkier aromatic acyl groups significantly alter receptor subtype preference compared to smaller aliphatic acyl groups [1]. The benzoyl group introduces a phenyl ring capable of π-stacking interactions with aromatic residues in the orexin receptor binding pocket that the methyl group of the acetyl analog cannot engage, creating a structural basis for differentiated pharmacology [1]. However, no direct head-to-head pharmacological comparison between these two specific compounds has been published.
| Evidence Dimension | N-2 substituent structural identity (predictive of OX1/OX2 selectivity based on published SAR) |
|---|---|
| Target Compound Data | N-2 benzoyl (phenylcarbonyl) group; C24H21FN2O3; MW 404.4 g/mol |
| Comparator Or Baseline | CAS 955705-09-6: N-2 acetyl (methylcarbonyl) group; C19H19FN2O3; MW 342.4 g/mol |
| Quantified Difference | No direct pharmacological comparison data available. Structural difference: benzoyl vs. acetyl—additional phenyl ring (+ C6H5, ΔMW ≈ +62 Da); predicted increase in logP and altered OX1/OX2 selectivity based on class SAR [1] |
| Conditions | Structural comparison based on chemical identity; pharmacological inference from J. Med. Chem. 2013 THIQ OX1 antagonist SAR series (not specific to these two CAS numbers) |
Why This Matters
For procurement decisions, the benzoyl vs. acetyl distinction may confer significantly different target selectivity and physicochemical properties; researchers cannot assume functional equivalence without experimental verification.
- [1] Perrey DA, German NA, Gilmour BP, Li JX, Harris DL, Thomas BF, Zhang Y. Substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. J Med Chem. 2013;56(17):6901-6916. doi:10.1021/jm400720h. View Source
